2-Fluoro-6-phenylpyridine-3-boronic acid CAS number 1029654-19-0
2-Fluoro-6-phenylpyridine-3-boronic acid CAS number 1029654-19-0
CAS Number: 1029654-19-0
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. It covers the compound's properties, applications, detailed experimental protocols, and safety information.
Core Properties and Specifications
2-Fluoro-6-phenylpyridine-3-boronic acid is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the phenyl group on the pyridine ring significantly influences its electronic properties, making it a valuable reagent in modern organic synthesis.
| Property | Data | Reference(s) |
| CAS Number | 1029654-19-0 | [1][2][3] |
| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [4] |
| Synonyms | 2-Fluoro-6-phenyl-3-pyridineboronic acid | [4] |
| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][4] |
| Molecular Weight | 217.00 g/mol | [2][3] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |
Note: A specific melting point for this compound was not found in the provided search results.
Key Applications
This boronic acid is primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure is leveraged in both pharmaceutical and materials science research.
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, boronic acids are crucial for synthesizing complex organic molecules that form the core of new drug candidates. The 2-fluoro-6-phenylpyridine moiety is of particular interest for developing targeted therapies.
-
Kinase Inhibitors: This compound is used as a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases, which are often overexpressed in cancers. The fluorine atom can modulate the electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target enzyme.[5]
-
Heterocyclic Scaffolds: It enables the efficient construction of carbon-carbon bonds to create complex biaryl and heterobiaryl systems, which are prevalent structures in biologically active compounds.[5][6]
Materials Science
The distinct electronic characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid make it a valuable monomer for creating advanced functional polymers.
-
Conjugated Polymers for Organic Electronics: The electron-deficient nature of the fluorinated pyridine unit is used to tune the electronic properties of conjugated polymers.[7] These materials are promising candidates for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the fluorine substitution can improve electron transport and device stability.[7]
-
Functional Polymers: Boronic acid-containing polymers can be synthesized for various applications, including the formation of crosslinked polymer networks and smart materials.[8]
Experimental Protocols
The following are representative protocols for the primary applications of 2-Fluoro-6-phenylpyridine-3-boronic acid. Researchers should adapt these methods based on their specific substrates and laboratory conditions.
Protocol: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis
This protocol describes a general method for the palladium-catalyzed cross-coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid with an aryl or heteroaryl halide.
Materials:
-
2-Fluoro-6-phenylpyridine-3-boronic acid (1.2 equivalents)
-
Aryl/Heteroaryl Halide (e.g., 2-chloropyridine, 1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-Fluoro-6-phenylpyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[10]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol: Synthesis of a Conjugated Co-polymer
This protocol outlines a general procedure for synthesizing a conjugated polymer via Suzuki-Miyaura polymerization.
Materials:
-
2-Fluoro-6-phenylpyridine-3-boronic acid (1.0 equivalent)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃) aqueous solution (2 M)
-
Toluene
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2-Fluoro-6-phenylpyridine-3-boronic acid (1.0 mmol), the dibromo-comonomer (1.0 mmol), and the aqueous K₂CO₃ solution.
-
Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) under a continuous flow of inert gas. Maintain the reaction for 24-48 hours.
-
Work-up: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a non-solvent like methanol.
-
Purification: Collect the polymer precipitate by filtration. Further purify by washing sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the final polymer product under vacuum.
Visualized Workflows and Pathways
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Conjugated Polymer Synthesis
This workflow outlines the key steps from raw materials to the final purified polymer product.
Caption: General workflow for the synthesis of a conjugated polymer.
Structure-Application Relationship
This diagram illustrates how the structural features of the molecule contribute to its primary applications.
Caption: Relationship between molecular structure and applications.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1029654-19-0 was not available in the search results. The information below is compiled from the SDS of structurally related fluorinated pyridine boronic acids and should be used for guidance only. Always consult a specific SDS from your supplier and perform a thorough risk assessment before handling.
| Hazard Category | Precautionary Information | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark) | [11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated. | [11][12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. | [11][13] |
| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Remove person to fresh air and keep comfortable for breathing. | [11][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |
References
- 1. 2-fluoro-6-phenylpyridine-3-boronic acid;1029654-19-0, CasNo.1029654-19-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.pt [fishersci.pt]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
